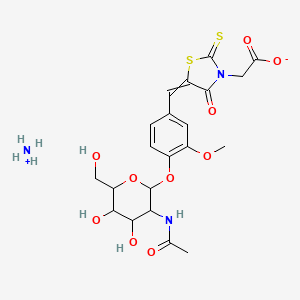
5-(4-(2-Acetamido-2-deoxyglucopyranosyloxy)-3-methoxyphenylmethylene)-2-thioxothiazolidin-4-one-3-ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is particularly significant in clinical chemistry for its application in non-invasive renal function tests.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vra-glcnac is synthesized through the condensation of vanillyl N-acetyl-beta-D-glucosaminide and rhodanine-3-ethanoic acid . The reaction involves the formation of a thioxothiazolidinone ring, which is crucial for its chromogenic properties. The phenol released by enzyme action has an intense absorption peak at 492 nm, making it highly sensitive for detecting enzyme activity .
Industrial Production Methods: The industrial production of Vra-glcnac involves the preparation of vanillyl N-acetyl-beta-D-glucosaminide and rhodanine-3-ethanoic acid, followed by their condensation under controlled conditions. The substrate solution can be stored at 4-7 degrees Celsius for one week without any increase in the substrate blank .
Chemical Reactions Analysis
Types of Reactions: Vra-glcnac primarily undergoes hydrolysis when acted upon by N-acetyl-beta-D-glucosaminidase. This hydrolysis releases a phenol group, which can be detected colorimetrically .
Common Reagents and Conditions: The hydrolysis reaction typically occurs at a pH of 4.5-5.0, with an optimal substrate concentration of 3 mmol/L . The reaction is monitored by measuring the absorbance at 505 nm .
Major Products Formed: The major product formed from the hydrolysis of Vra-glcnac is a phenol derivative, which has an intense absorption peak at 492 nm .
Scientific Research Applications
Vra-glcnac is widely used in clinical chemistry for the assay of N-acetyl-beta-D-glucosaminidase activity in urine . This application is crucial for early detection of renal diseases, as increased levels of this enzyme in urine can indicate renal damage . Additionally, Vra-glcnac can be used in research to study the activity of N-acetyl-beta-D-glucosaminidase in various biological samples .
Mechanism of Action
The mechanism of action of Vra-glcnac involves its hydrolysis by N-acetyl-beta-D-glucosaminidase, which cleaves the glycosidic bond, releasing a phenol group . This phenol group can then be detected colorimetrically, allowing for the quantification of enzyme activity . The molecular target of Vra-glcnac is the N-acetyl-beta-D-glucosaminidase enzyme, which is involved in the breakdown of glycoproteins .
Comparison with Similar Compounds
Similar Compounds:
- MNP-GlcNAc (2-methoxy-4-(2’-nitrovinyl)-phenyl GlcNAc)
- MCP-GlcNAc (sodium-cresolsulfonphthaleinyl GlcNAc)
Uniqueness: Vra-glcnac is unique due to its high sensitivity and stability compared to other chromogenic substrates like MNP-GlcNAc . It has a higher molar absorptivity and can detect low amounts of minor N-acetyl-beta-D-glucosaminidase isoenzymes . This makes it a superior choice for clinical assays and research applications.
Properties
IUPAC Name |
azanium;2-[5-[[4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O10S2.H3N/c1-9(25)22-16-18(29)17(28)13(8-24)33-20(16)32-11-4-3-10(5-12(11)31-2)6-14-19(30)23(7-15(26)27)21(34)35-14;/h3-6,13,16-18,20,24,28-29H,7-8H2,1-2H3,(H,22,25)(H,26,27);1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKMVWASOJLIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)[O-])OC)CO)O)O.[NH4+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
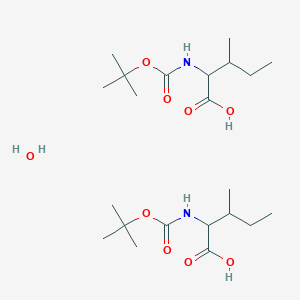
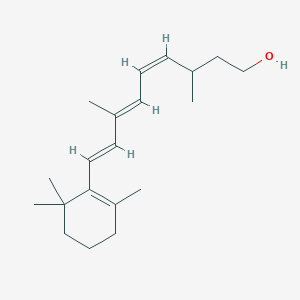
![3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13400261.png)
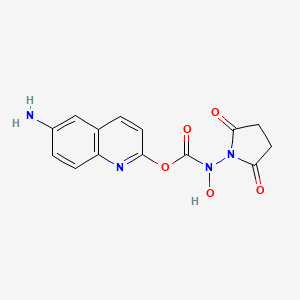
![N-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-4-methoxybenzamide](/img/structure/B13400265.png)
![[4-Acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13400268.png)
![sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate](/img/structure/B13400276.png)
![(2S,4R)-4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13400288.png)
![2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride](/img/structure/B13400290.png)
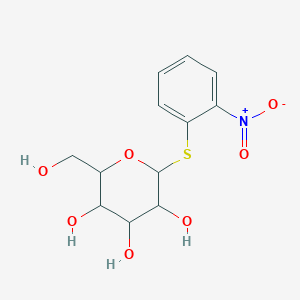
![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13400315.png)
![1-[(1S,2S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride](/img/structure/B13400321.png)
![(2S,5R,6R)-6-[[(2S)-2-[[(2S)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13400323.png)
![2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole](/img/structure/B13400335.png)
